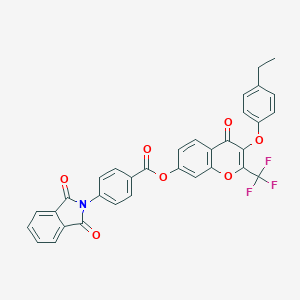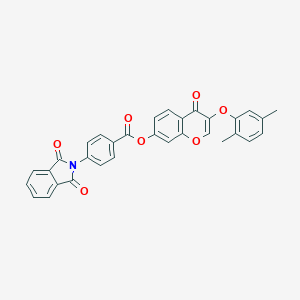![molecular formula C30H23Cl2NO4 B284760 (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY is widely used in biochemical and physiological studies, as it can be used to label and track molecules in living cells.
作用机制
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one fluoresces when excited by light, making it an ideal tool for tracking molecules in living cells. The fluorescent properties of this compound are due to the presence of a boron atom in the molecule, which allows it to absorb light and emit it at a longer wavelength. The emission wavelength of this compound can be tuned by modifying the structure of the molecule, allowing researchers to use it in a variety of applications.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and has been shown to have minimal effects on cellular function. It is rapidly taken up by cells and can be used to label a wide range of molecules, including proteins, lipids, and nucleic acids. This compound has been used to study a variety of cellular processes, including endocytosis, exocytosis, and protein trafficking.
实验室实验的优点和局限性
One of the main advantages of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is its fluorescent properties, which allow it to be used to label and track molecules in living cells. It is also relatively easy to synthesize and can be modified to tune its fluorescent properties. However, one limitation of this compound is that it is relatively large compared to other fluorescent dyes, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for the use of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one in scientific research. One area of interest is the development of new this compound derivatives with improved fluorescent properties. Another area of interest is the use of this compound in combination with other imaging techniques, such as super-resolution microscopy. Additionally, this compound could be used to study the effects of drugs on cellular processes, providing a new tool for drug discovery and development.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It can be used to label and track molecules in living cells, allowing researchers to study a wide range of cellular processes. This compound is relatively easy to synthesize and can be modified to tune its fluorescent properties. While there are some limitations to its use, there are also a number of potential future directions for the use of this compound in scientific research.
合成方法
The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one involves the condensation of 2,4-dimethoxybenzaldehyde with 4-butoxyaniline to form the intermediate 2,4-dimethoxy-N-(4-butoxyphenyl)aniline. This intermediate is then reacted with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst to form the this compound molecule. The reaction is typically carried out in a mixture of tetrahydrofuran and water at elevated temperatures.
科学研究应用
(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one is widely used in scientific research due to its unique fluorescent properties. It can be used to label and track molecules in living cells, allowing researchers to study cellular processes and interactions. This compound has been used in a variety of applications, including the study of protein-protein interactions, membrane dynamics, and intracellular trafficking.
属性
分子式 |
C30H23Cl2NO4 |
|---|---|
分子量 |
532.4 g/mol |
IUPAC 名称 |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H23Cl2NO4/c1-2-3-16-35-21-11-8-19(9-12-21)29(34)24(30-33-26-6-4-5-7-28(26)37-30)18-22-13-15-27(36-22)23-17-20(31)10-14-25(23)32/h4-15,17-18H,2-3,16H2,1H3/b24-18- |
InChI 键 |
KWWQVBAWBQJMBQ-MOHJPFBDSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C4=NC5=CC=CC=C5O4 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5O4 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)
